molecular formula C23H24N4O3S B3012168 N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 946219-25-6

N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B3012168
CAS RN: 946219-25-6
M. Wt: 436.53
InChI Key: NTOWAUJNSKMINC-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of a class of compounds that have been studied for their potential as adenosine A3 receptor antagonists and anticancer agents. The structure of the compound suggests that it is designed to interact with specific biological targets, potentially offering high selectivity and potency.

Synthesis Analysis

The synthesis of related compounds involves a linear synthesis approach, where different aryl substituted acetamide derivatives are prepared. These compounds are characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic methods and characterization techniques would be employed.

Molecular Structure Analysis

The molecular structure of related compounds includes a methoxyphenyl group and a pyrimidinyl moiety, which are crucial for the biological activity. The presence of these groups is known to influence the binding affinity to the A3 adenosine receptor . The compound's structure is likely to be optimized for interaction with the receptor, as indicated by the use of computational models to identify pharmacophoric elements .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not explicitly detailed in the provided data. However, the synthesis of similar compounds typically involves multiple steps, including the formation of oxadiazole rings and the subsequent attachment of aryl groups through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined through various spectroscopic methods. The LCMS data would provide information on the molecular weight and purity, while IR spectroscopy would offer insights into the functional groups present. The 1H and 13C NMR spectroscopies would give detailed information about the molecular structure, including the environment of the hydrogen and carbon atoms . The elemental analysis would confirm the composition of the compound.

Scientific Research Applications

Synthesis and Biological Activities

1. Insecticidal Properties : Pyridine derivatives, including those with complex molecular structures similar to the specified compound, have shown significant insecticidal properties. For instance, certain pyridine derivatives demonstrate aphidicidal activities, with some compounds exhibiting insecticidal activity superior to known insecticides like acetamiprid (Bakhite et al., 2014).

2. Anticancer and Anti-inflammatory Agents : Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from compounds with structural similarities, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Certain derivatives have shown high COX-2 selectivity, significant analgesic, and anti-inflammatory activities, comparing favorably with standard drugs (Abu‐Hashem et al., 2020).

3. Antimicrobial Activity : Synthesis of pyrimidinone and oxazinone derivatives, aiming at antimicrobial applications, highlights the potential of such complex molecules to combat bacterial and fungal infections. Some synthesized compounds exhibit antibacterial and antifungal activities comparable to streptomycin and fusidic acid, used as reference drugs (Hossan et al., 2012).

4. Synthesis of Heterocycles : The compound's structure suggests potential for the synthesis of various heterocycles, which are crucial in pharmaceutical chemistry for creating drugs with diverse therapeutic activities. For example, research into the efficient synthesis of five and six-membered heterocycles with masked aldehyde functionality indicates the versatility and importance of such compounds in medicinal chemistry (Mahata et al., 2003).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-15-6-7-20(30-2)18(12-15)25-21(28)14-31-22-17-4-3-5-19(17)27(23(29)26-22)13-16-8-10-24-11-9-16/h6-12H,3-5,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOWAUJNSKMINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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